4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate
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Overview
Description
4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is a complex organic compound used primarily in proteomics research. It is known for its unique chemical structure, which includes a pyridine ring, a urea linkage, and a benzenesulfonyl chloride group. This compound has a molecular weight of 453.88 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate typically involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the urea linkage.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the sulfonyl chloride group .
Scientific Research Applications
4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein interactions and modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate exerts its effects involves its interaction with specific molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pyridine ring and urea linkage also play roles in binding and reactivity, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-(3-pyridin-2-yl-ureido)benzenesulfonyl chloride
- 4-Ethoxy-3-(3-pyridin-3-yl-ureido)benzenesulfonyl chloride
Uniqueness
Compared to similar compounds, 4-Ethoxy-3-(3-pyridin-4-yl-ureido)benzenesulfonyl chloride hydrogen sulfate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethoxy group. These structural features contribute to its distinct reactivity and applications in research .
Properties
Molecular Formula |
C14H16ClN3O8S2 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
4-ethoxy-3-(pyridin-4-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4) |
InChI Key |
UGYGVCCVJUWLRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=NC=C2.OS(=O)(=O)O |
Origin of Product |
United States |
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